3-溴-4-(甲氧羰基)苯甲酸

概述

描述

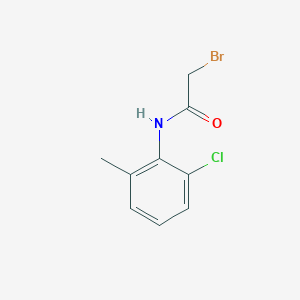

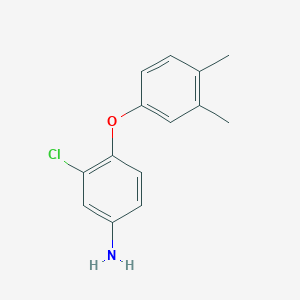

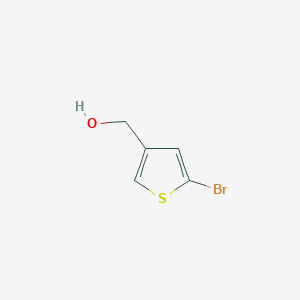

3-Bromo-4-(methoxycarbonyl)benzoic acid is a compound that is structurally related to various brominated benzoic acid derivatives. These derivatives have been the subject of several studies due to their relevance in organic synthesis, crystallography, and potential applications in medicinal chemistry. The compound itself is characterized by the presence of a bromine atom and a methoxycarbonyl group attached to a benzoic acid core.

Synthesis Analysis

The synthesis of related brominated benzoic acid derivatives has been achieved through various methods. For instance, a natural product with a similar structure was synthesized starting from a dimethoxyphenyl methanol derivative in five steps with an overall yield of 34% . Another study reported the synthesis of 3-bromo-4-hydroxy-5-methoxy-benzoic acid methyl ester from vanillin through bromination, oxidation, and esterification, achieving a total yield of 66.4% . Additionally, an industrial-scale synthesis of a key intermediate for SGLT2 inhibitors, which shares the methoxycarbonyl benzoic acid motif, was developed using dimethyl terephthalate as a starting material .

Molecular Structure Analysis

The molecular structure of related compounds has been extensively studied. For example, 4-bromo-3,5-di(methoxy)benzoic acid was found to crystallize in the monoclinic C2/c space group, with the crystal structure showing dimeric units linked via type II Br...Br interactions, as well as Br...π and weak H-bonding interactions . Another study compared the crystal structures of two bromo-hydroxy-benzoic acid derivatives, highlighting the formation of two-dimensional architectures through C—H...O hydrogen bonds and Br...O or π-π interactions .

Chemical Reactions Analysis

The reactivity of brominated benzoic acid derivatives has been explored in various contexts. For instance, the regioselective O-demethylation of aryl methyl ethers was achieved using BBr3, followed by the addition of MeOH, to afford the corresponding arylphenols . In another study, the selective para metalation of unprotected methoxy benzoic acids was performed using n-butyl lithium—potassium tert-butoxide, which was then extended to the synthesis of dimethoxy-methyl benzoic acid .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds have been characterized using different techniques. A density functional theory (DFT) study provided insights into the vibrational analysis and chemical reactivity descriptors of 4-bromo-3-(methoxymethoxy) benzoic acid, including parameters such as ionization energy, hardness, electrophilicity, and the influence of solvent on reactivity . The study also assessed the molecular electrostatic potential surface and the HOMO-LUMO band gap, which are important for understanding the electronic properties of the molecule .

科学研究应用

合成SGLT2抑制剂

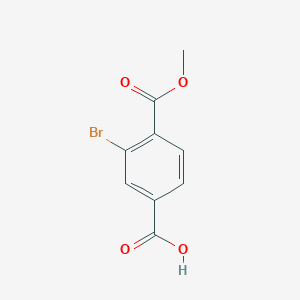

类似于3-溴-4-(甲氧羰基)苯甲酸衍生物的一个关键应用是合成SGLT2抑制剂,这是一类有望用于糖尿病治疗的治疗药物家族。一种新颖而实用的工业合成过程用于合成5-溴-2-氯-4-(甲氧羰基)苯甲酸,这是一种密切相关的化合物,该过程以对苯二甲酸二甲酯作为起始物质。这个过程展示了可扩展性、成本效益和总产率为24%,展示了其在大规模生产糖尿病药物方面的潜力(Zhang et al., 2022)。

分子性质分析

4-溴-3-(甲氧甲氧基)苯甲酸,一种与3-溴-4-(甲氧羰基)苯甲酸结构相似的化合物,通过密度泛函理论(DFT)研究了其结构、振动分析和化学反应性。这项研究突出了该化合物的反应性描述符,包括电离能和亲电性,这对于理解其在化学反应中的行为至关重要。还探讨了溶剂对这些反应性参数的影响,提供了关于溶剂化如何改变分子反应性的见解(Yadav et al., 2022)。

晶体结构比较

比较了甲基4-溴-2-(甲氧甲氧基)苯甲酸酯和4-溴-3-(甲氧甲氧基)苯甲酸的晶体结构,揭示了不同取代基如何通过氢键和π-π相互作用将分子组装成二维结构。这种比较为溴-羟基-苯甲酸衍生物的结构偏好和它们在设计具有所需性质的材料中的潜在应用提供了宝贵的见解(Suchetan et al., 2016)。

酯衍生物的合成

通过一系列反应,包括溴化、氧化和酯化,从香草醛合成了3-溴-4-羟基-5-甲氧基苯甲酸甲酯。这个过程实现了总产率为66.4%,展示了合成溴苯甲酸酯衍生物用于各种应用的可行性。中间体和最终产物使用核磁共振和红外光谱进行表征,突出了该化合物在化学合成和材料科学中的潜在用途(Zha Hui-fang, 2011)。

安全和危害

While specific safety and hazard information for 3-Bromo-4-(methoxycarbonyl)benzoic acid is not available, similar compounds are considered hazardous by the 2012 OSHA Hazard Communication Standard . They can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity .

未来方向

属性

IUPAC Name |

3-bromo-4-methoxycarbonylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrO4/c1-14-9(13)6-3-2-5(8(11)12)4-7(6)10/h2-4H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJGOZXACDNCTSA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C(C=C1)C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30595474 | |

| Record name | 3-Bromo-4-(methoxycarbonyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30595474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-4-(methoxycarbonyl)benzoic acid | |

CAS RN |

264272-63-1 | |

| Record name | 3-Bromo-4-(methoxycarbonyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30595474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[1-(2-Aminoethyl)piperidin-4-yl]methanol](/img/structure/B1288255.png)

![5-(1H-Benzo[d]imidazol-2-yl)pentan-1-amine dihydrochloride](/img/structure/B1288257.png)